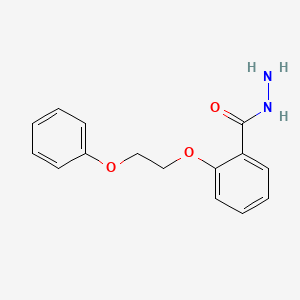![molecular formula C15H13ClF3N3O B3011097 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide CAS No. 439112-27-3](/img/structure/B3011097.png)
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide, also known as “CTPA”, is an important synthetic compound that has been studied extensively by scientists. CTPA is a derivative of pyridine, a heterocyclic aromatic compound that is found in many essential oils and has a variety of medicinal properties. CTPA has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-convulsant, and anti-tumor effects. In addition, CTPA has been used in a variety of laboratory experiments to study the effects of various drugs on the body.
Wissenschaftliche Forschungsanwendungen
Synthesis of Thrombin Inhibitors : One study describes the development of a scalable synthesis route for a thrombin inhibitor, which includes the use of similar compounds to "2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(2-pyridinyl)ethyl]acetamide." This inhibitor was isolated in 36% overall yield, demonstrating the compound's potential in medical research applications (Ashwood et al., 2004).
Thrombin Inhibition Potency : Another study focused on derivatives of 2-(2-Chloro-6-fluorophenyl)acetamides, which exhibit strong thrombin inhibition. The research highlighted that specific structural variations in these compounds significantly influence their affinity for thrombin (Lee et al., 2007).
Antiasthma Agents : A study on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents noted compounds structurally related to "this compound." These compounds were found to be active as mediator release inhibitors, suggesting their applicability in respiratory medicine (Medwid et al., 1990).
Kappa-Opioid Agonists : Research on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, related to the compound , explored their role as kappa-opioid agonists. This study provided insights into the structural requirements for opioid receptor activity, which is crucial for pain management (Barlow et al., 1991).
Synthesis of Pyrrole Derivatives : A study on the synthesis of pyrrole derivatives, using compounds similar to "this compound," highlighted the process's efficiency and potential for creating a wide array of pyrrole-based compounds (Dawadi & Lugtenburg, 2011).
Regioselective Synthesis of Nicotinic Acid Derivatives : Another study described the regioselective synthesis of novel RF-containing nicotinic acid derivatives, where compounds similar to the one were used. This research contributes to the field of organic chemistry, particularly in the synthesis of complex molecules (Sosnovskikh et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-pyridin-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c16-12-7-10(15(17,18)19)9-22-13(12)8-14(23)21-6-4-11-3-1-2-5-20-11/h1-3,5,7,9H,4,6,8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDMOHGVCKENIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)
![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)
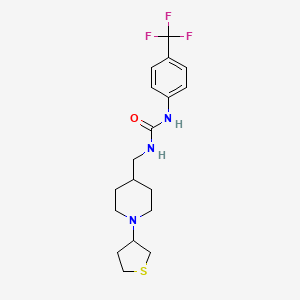
![1-isopropyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B3011022.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)
![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)
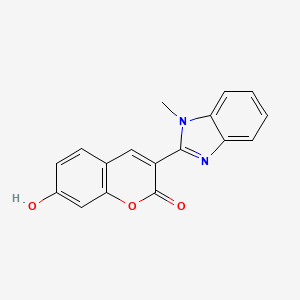
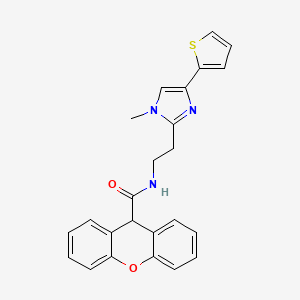
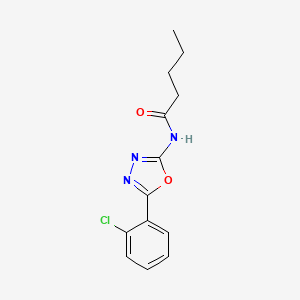
![[2-(3-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B3011035.png)
![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)
